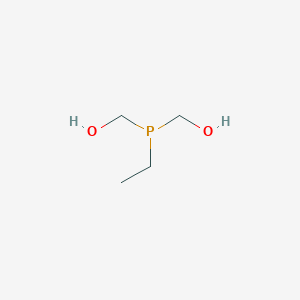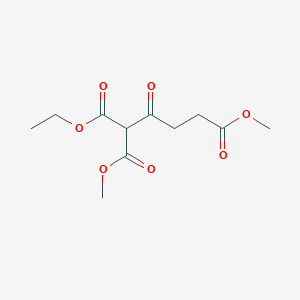
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate is an organic compound with the molecular formula C11H16O7. It is a tricarboxylate ester, which means it contains three carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate typically involves esterification reactions. One common method is the reaction of 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylic acid.
Reduction: Formation of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-triol.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate can be compared with other tricarboxylate esters such as:
1-Methyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ester groups and their arrangement, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
5431-94-7 |
|---|---|
分子式 |
C11H16O7 |
分子量 |
260.24 g/mol |
IUPAC名 |
1-O-ethyl 1-O,4-O-dimethyl 2-oxobutane-1,1,4-tricarboxylate |
InChI |
InChI=1S/C11H16O7/c1-4-18-11(15)9(10(14)17-3)7(12)5-6-8(13)16-2/h9H,4-6H2,1-3H3 |
InChIキー |
VZZXYNYDLCXUIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)CCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
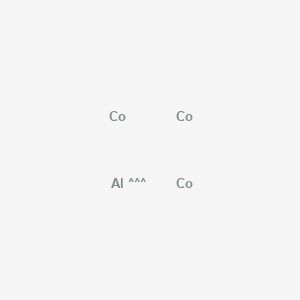
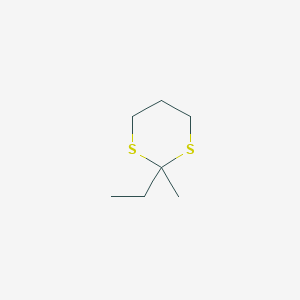

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
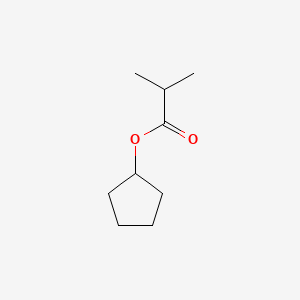
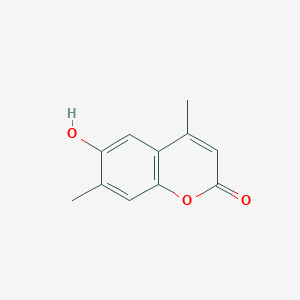
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)

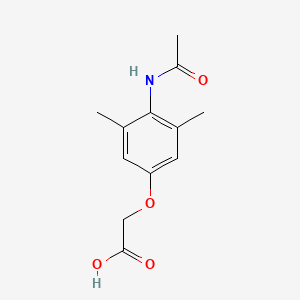
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
